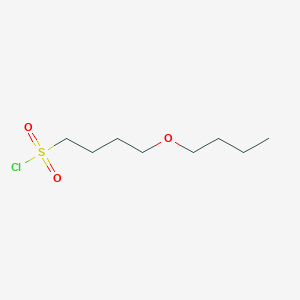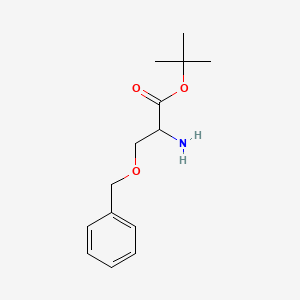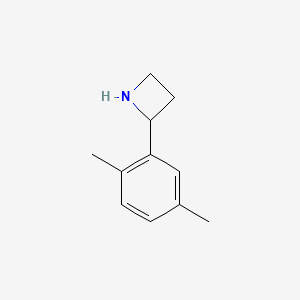
(S)-2-((Difluoromethoxy)methyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(difluoromethoxy)methyl]pyrrolidine: is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a difluoromethoxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(difluoromethoxy)methyl]pyrrolidine typically involves the reaction of pyrrolidine with difluoromethylating agents. One common method is the reaction of pyrrolidine with difluoromethyl ether in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of (2S)-2-[(difluoromethoxy)methyl]pyrrolidine may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2-[(difluoromethoxy)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2S)-2-[(difluoromethoxy)methyl]pyrrolidine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the effects of difluoromethyl groups on biological activity. It serves as a model compound for investigating the interactions of fluorinated molecules with biological systems.
Medicine: In medicine, (2S)-2-[(difluoromethoxy)methyl]pyrrolidine is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological properties, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(difluoromethoxy)methyl]pyrrolidine involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethoxy group can influence the binding affinity and specificity of the compound, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Trifluoromethylpyridine: Contains a trifluoromethyl group instead of a difluoromethoxy group.
Dichloroaniline: Contains chlorine atoms instead of fluorine.
Uniqueness: (2S)-2-[(difluoromethoxy)methyl]pyrrolidine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C6H11F2NO |
|---|---|
Peso molecular |
151.15 g/mol |
Nombre IUPAC |
(2S)-2-(difluoromethoxymethyl)pyrrolidine |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-4-5-2-1-3-9-5/h5-6,9H,1-4H2/t5-/m0/s1 |
Clave InChI |
PBWSPIRCCNCEFJ-YFKPBYRVSA-N |
SMILES isomérico |
C1C[C@H](NC1)COC(F)F |
SMILES canónico |
C1CC(NC1)COC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





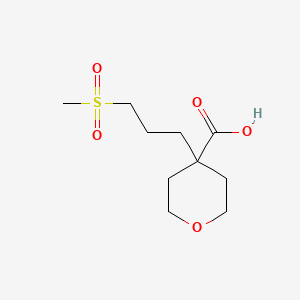
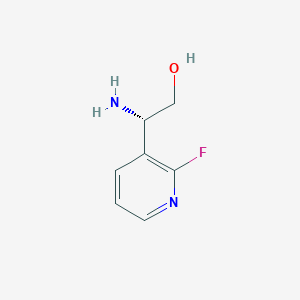
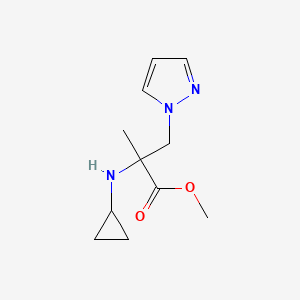


![2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13620142.png)

